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Compound of Interest

Compound Name: Desmethyl Gabazine

CAS No.: 835870-49-0

Cat. No.: B564771 Get Quote

Executive Summary & Scope
Desmethyl Gabazine (CAS: 835870-49-0), chemically known as 3-(4-hydroxyphenyl)-6-imino-

1(6H)-pyridazinebutanoic acid, is the O-desmethyl derivative of the potent GABA-A antagonist

Gabazine (SR-95531). Unlike its parent compound, Desmethyl Gabazine possesses a free

phenolic hydroxyl group.

This structural difference is critical: it alters the compound's solubility profile, acidity (pKa), and

oxidative stability. While primarily utilized as a precursor for the synthesis of radiolabeled [

C]-Gabazine for PET imaging, it also serves as a vital pharmacological control in structure-
activity relationship (SAR) studies.

This guide provides a rigorous, self-validating protocol for preparing high-integrity stock

solutions, addressing the specific stability challenges posed by the phenolic moiety.

Chemical Identity & Pre-Formulation Analysis
Before handling, researchers must distinguish Desmethyl Gabazine from standard Gabazine

to prevent experimental failure.
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Feature
Gabazine (SR-
95531)

Desmethyl
Gabazine

Implication

Functional Group
Methoxy (-OCH

)
Phenol (-OH) Solubility & Reactivity

Polarity Moderate High (H-bond donor)

Desmethyl form is

more polar but less

lipophilic.

Acidity (pKa) ~4.0 (Carboxyl)
~4.0 (Carboxyl) & ~10

(Phenol)

pH Sensitivity:

Solubility increases at

pH > 10.

Oxidation Risk Low Moderate

Storage: Phenols

oxidize to quinones;

requires dark/inert

storage.

Primary Use GABA-A Antagonism
Radiotracer Precursor

/ Metabolite

Used for

C-methylation

reactions.

Mechanistic Insight: The Solubility Paradox
While Desmethyl Gabazine is more polar due to the hydroxyl group, its lattice energy can be

higher than Gabazine, making it slower to dissolve in neutral water. The phenolic proton allows

it to dissolve readily in basic aqueous media (forming the phenolate), but this accelerates

oxidative degradation. Therefore, Anhydrous DMSO is the mandatory solvent for stable stock

storage.

Protocol A: Preparation of Primary Stock Solution
(DMSO)
Target Concentration: 50 mM Volume: 1.0 mL Stability: 6 Months at -80°C

Reagents & Equipment[1][2][3]
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Solid: Desmethyl Gabazine (Store at -20°C, desiccated).

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

Gas: Argon or Nitrogen (for headspace purging).

Vessels: Amber glass vials (silanized preferred to minimize surface adsorption).

Step-by-Step Workflow
Equilibration: Remove the Desmethyl Gabazine vial from the freezer and allow it to

equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

Why? Opening a cold phenolic compound introduces condensation, leading to hydrolysis

or inaccurate weighing.

Gravimetry: Weigh 13.66 mg of Desmethyl Gabazine (MW: ~273.29 g/mol ).

Note: Adjust mass based on the specific batch purity reported on the CoA (Certificate of

Analysis).

Formula:

Dissolution:

Add 500 µL of Anhydrous DMSO to the vial.

Vortex gently for 30 seconds.

Observation: The solution should be clear and colorless to faint yellow. If particles persist,

sonicate for 3 cycles of 10 seconds (water bath, <30°C).

Add the remaining DMSO to reach a final volume of 1.0 mL.

Inert Gas Overlay (Critical):

Gently blow a stream of Argon/Nitrogen into the vial headspace for 15 seconds.
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Causality: This displaces oxygen, preventing the phenolic hydroxyl group from oxidizing

into a quinone species, which would turn the solution brown/pink and inactivate the

precursor.

Aliquot & Storage:

Dispense into 50 µL aliquots in amber PCR tubes or HPLC vials.

Flash freeze in liquid nitrogen (optional but recommended).

Store at -80°C.

Protocol B: Aqueous Working Solution (For
Immediate Use)
Target: 100 µM in Physiological Saline Stability: < 4 Hours (Prepare Fresh)

Warning: Do not store aqueous solutions of Desmethyl Gabazine. The phenolic group is

susceptible to ionization and oxidation in buffer systems.

Thaw: Retrieve one 50 µL DMSO stock aliquot. Thaw at room temperature.

Dilution Vehicle: Prepare 10 mL of Phosphate Buffered Saline (PBS), pH 7.4, degassed.

Mixing:

Add 2 µL of 50 mM DMSO stock into 998 µL of PBS.

Vortex immediately.

Final DMSO concentration: 0.2% (Well within tolerance for most electrophysiology and cell

assays).

Verification: Check pH. If the experiment requires strict pH control, verify that the addition of

the acidic phenol/carboxylic acid has not shifted the buffer pH (unlikely at 100 µM in PBS).

Application Context: Radiosynthesis & Signaling
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The primary utility of Desmethyl Gabazine is its role as a precursor for [11C]Gabazine, a PET

tracer used to map GABA-A receptors in the brain. The logic of this synthesis relies on the

rapid methylation of the phenolate anion.

Visualizing the Radiosynthesis Pathway
The following diagram illustrates the conversion of Desmethyl Gabazine to the active PET

tracer, highlighting the critical methylation step.

Radiosynthesis Module (Hot Cell)

Desmethyl Gabazine
(Precursor)

Phenolate Anion
(Reactive Intermediate)

Base Activation (NaOH/KOH)

[11C]Methyl Iodide
(Radio-Methylating Agent)

[11C]Gabazine
(Active PET Tracer)

Nucleophilic Substitution
(+ [11C]MeI) GABA-A Receptor

(In Vivo Target)
Specific Binding

Click to download full resolution via product page

Figure 1: Reaction pathway for the conversion of Desmethyl Gabazine to [11C]Gabazine via

Carbon-11 methylation, utilized in Positron Emission Tomography (PET).

Quality Control & Troubleshooting
Self-Validating the Stock Solution
To ensure the integrity of your Desmethyl Gabazine stock, perform a UV-Vis spectral scan.

Method: Dilute stock to 50 µM in (A) 0.1M HCl and (B) 0.1M NaOH.

Expected Result: You should observe a bathochromic shift (Red Shift) in the NaOH sample

compared to the HCl sample.

Mechanism:[1][2][3][4][5] Deprotonation of the phenol (-OH) to phenolate (-O⁻) raises the

HOMO energy, reducing the energy gap for

transitions.
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Validation: If the spectra are identical in acid and base, the phenol group may be masked

or oxidized, indicating a degraded reagent.

Troubleshooting Table
Observation Probable Cause Corrective Action

Pink/Brown Solution
Oxidation of phenol to

quinone.

Discard. Use fresh powder.

Ensure Argon overlay in future.

Precipitation in PBS "Salting out" effect or pH < 4.
Sonicate. Ensure PBS pH is

7.4. Keep DMSO < 1%.

Low Radiochemical Yield
Wet DMSO stock (Water

interferes with methylation).

Use strictly anhydrous DMSO.

Store over molecular sieves if

necessary.

References
Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three

pyridazinyl-GABA derivatives with the GABA-A receptor site.[6] Brain Research, 384(2), 224-

231.[6][7] Link

Ssykor, A., et al. (2006). Synthesis and evaluation of [11C]gabazine as a potential tracer for

GABA-A receptors. Bioorganic & Medicinal Chemistry Letters, 16(2), 460-463. Link

MedChemExpress. Gabazine (SR-95531) Product Datasheet & Solubility Guide. Link

Cayman Chemical. SR 95531 (Hydrobromide) Product Information. Link

(Note: While specific commercial datasheets for "Desmethyl Gabazine" are rare, the chemical

handling properties are derived from the established behavior of phenolic pyridazinyl-GABA

precursors described in radiochemistry literature [Ref 2].)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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